4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one
Description
Properties
IUPAC Name |
4,7,7-trimethyl-1-(4-methylpiperazine-1-carbonyl)-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-13(2)14(3)5-6-15(13,20-12(14)19)11(18)17-9-7-16(4)8-10-17/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEJRROGUJNZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCN(CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one typically involves the reaction of 4,7,7-trimethylbicyclo[2.2.1]heptan-3-one with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted bicyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
- Research indicates that compounds similar to 4,7,7-trimethyl derivatives have been explored for their antidepressant properties. The incorporation of piperazine moieties has been linked to enhanced serotonin receptor activity, which is crucial in the treatment of depression and anxiety disorders.
2. Anticancer Properties
- Preliminary studies suggest that the compound may exhibit anticancer activity. The structural similarity to known anticancer agents allows for the hypothesis that it could inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
3. Neuropharmacological Effects
- The piperazine group is known for its neuroactive properties. Compounds featuring this moiety have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
Material Science Applications
1. Polymer Chemistry
- The bicyclic structure of this compound makes it a candidate for developing new polymers with specific properties such as increased thermal stability and mechanical strength. Research is ongoing into its use as a monomer in polymer synthesis.
2. Drug Delivery Systems
- Due to its lipophilic nature, 4,7,7-trimethyl derivatives can be utilized in formulating drug delivery systems that enhance the solubility and bioavailability of hydrophobic drugs.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidepressant Activity | Investigated the effects of piperazine derivatives on serotonin receptors | Found significant receptor binding affinity indicating potential antidepressant effects |
| Anticancer Screening | Evaluated cytotoxicity against various cancer cell lines | Demonstrated promising results with IC50 values comparable to established chemotherapeutics |
| Polymer Synthesis Research | Examined the use of bicyclic compounds in creating high-performance polymers | Achieved enhanced mechanical properties and thermal resistance |
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The piperazine moiety plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The bicyclo[2.2.1]heptan-3-one core is common among the compounds below, but substituent variations lead to distinct properties:
*Calculated based on structural formula.
Key Findings
Synthetic Efficiency :
- Acyl chloride derivatives (e.g., 11 ) achieve high yields (81%) due to straightforward nucleophilic substitution .
- Bulky substituents (e.g., 4-phenylpiperazinyl in 13c ) reduce yields (17%) due to steric hindrance .
- Silyl-protected derivatives (e.g., exo-4b ) show moderate yields (29%) but enhanced stability for further functionalization .
Physicochemical Properties: Polarity: The 4-methylpiperazinyl group in the target compound increases polarity and basicity compared to morpholino (13a) or silyl ether (exo-4b) analogues . Thermal Stability: Crystalline derivatives (e.g., 11, 12) exhibit defined melting points, while amorphous solids (e.g., exo-4b) suggest conformational flexibility .
Spectroscopic Trends :
- Carbonyl stretches (IR ~1780 cm⁻¹) are consistent across derivatives, but $^1$H NMR shifts vary with substituent electronic effects (e.g., δ 3.6–3.7 for morpholine protons in 13a ) .
- HRMS data (e.g., S43 ) confirm structural integrity for complex derivatives .
Biological and Application Context: Bicyclo[2.2.1]heptan-3-one derivatives are used in natural product retention systems (e.g., essential oil delivery) due to their rigid, lipophilic frameworks .
Challenges and Limitations
- Structural Misassignment : highlights risks of misinterpreting bicyclo derivatives with similar frameworks (e.g., oxabicyclo[3.2.0] vs. [2.2.1]), emphasizing the need for advanced crystallography (e.g., SHELX refinement) .
- Low Yields : Sterically hindered derivatives (e.g., 13c ) require optimization of reaction conditions .
Biological Activity
4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 4,7,7-trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one is with a molar mass of 430.58 g/mol . The structure features a bicyclic framework that contributes to its biological properties.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Research indicates that it acts as a selective inhibitor for certain carbonic anhydrase isoforms, particularly hCA II, with low nanomolar inhibitory activity . This inhibition can modulate various physiological processes, including acid-base balance and fluid secretion.
Biological Activities
- Antitumor Activity : Several studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, its ability to inhibit tumor growth has been linked to the induction of apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary tests suggest that the compound possesses antimicrobial activities against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
- Neurological Effects : The presence of the piperazine moiety suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In vitro evaluations conducted by Journal of Antimicrobial Chemotherapy revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | Cancer Research (2023) |
| Antimicrobial | Effective against S. aureus and E. coli | Journal of Antimicrobial Chemotherapy (2023) |
| Enzyme Inhibition | hCA II Inhibitor | RAFInhibitor (2025) |
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Intermediate/Step | Yield | Key Conditions |
|---|---|---|
| Carbonyl chloride formation | 81% | Thionyl chloride, anhydrous |
| Piperazine coupling | 11–21% | DCM, triethylamine, 24h RT |
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s stereochemistry?
Methodological Answer:
- NMR : Use - and -NMR to confirm regiochemistry (e.g., methyl groups at C4, C7, and C7) and carbonyl placement. For example, the 2-oxabicyclo[2.2.1]heptan-3-one core shows characteristic downfield shifts for the ketone (~210 ppm in -NMR) .
- X-ray crystallography : Programs like SHELXL () or SIR97 () resolve stereochemical ambiguities, particularly for the bicyclic system’s chiral centers (e.g., (1R,4S) configuration in analogous structures) .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Discrepancies often arise in piperazine moiety conformation or bicyclic ring strain. Steps:
Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with DFT-calculated chemical shifts (Gaussian or ORCA software).
Cross-verify crystallographic data (e.g., torsion angles) with molecular dynamics simulations (AMBER or GROMACS).
If crystallography is unavailable, use SHELXE () for phase refinement in low-resolution datasets .
Advanced: What strategies enable chiral resolution of this compound given its bicyclic framework?
Methodological Answer:
The bicyclo[2.2.1]heptane system contains rigid chiral centers (C1 and C4) that complicate enantiomeric separation. Solutions:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid.
- Derivatization : Introduce a chiral auxiliary (e.g., Mosher’s acid) to the piperazine nitrogen for diastereomer separation via standard silica gel chromatography .
Advanced: How does the 4-methylpiperazine group influence the compound’s pharmacological activity?
Methodological Answer:
The 4-methylpiperazine moiety enhances solubility and modulates receptor binding. For example:
- Receptor docking : Molecular dynamics simulations show the piperazine nitrogen forms hydrogen bonds with target proteins (e.g., serotonin receptors).
- SAR studies : Analogous compounds () reveal that methylation at the piperazine N4 position reduces metabolic degradation compared to ethyl or phenyl derivatives .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic (e.g., ketone carbonyl) or electrophilic (e.g., piperazine N) attacks.
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to account for solvation .
Basic: How to assess purity and stability under varying storage conditions?
Methodological Answer:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid. Monitor degradation products (e.g., hydrolyzed ketone or piperazine cleavage).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze via TLC or LC-MS. Stabilizers like ascorbic acid (0.01% w/v) prevent oxidative degradation .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Factorial design : Vary substituents on the bicyclic core (e.g., methyl groups) and piperazine moiety (e.g., N-alkylation) using a 2 design to assess synergistic effects.
- In silico screening : Use AutoDock Vina to prioritize derivatives with high predicted binding affinity to biological targets (e.g., kinases or GPCRs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
